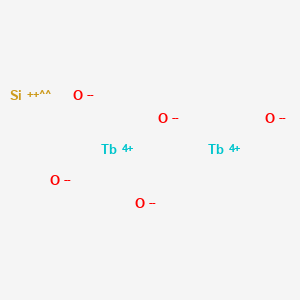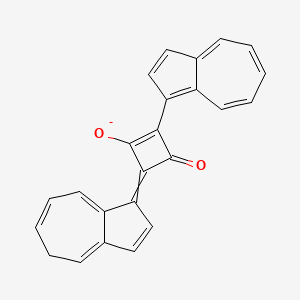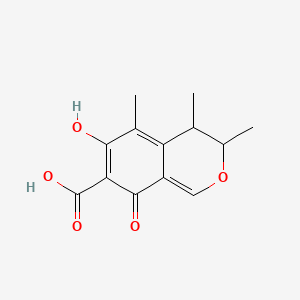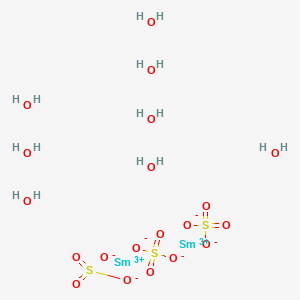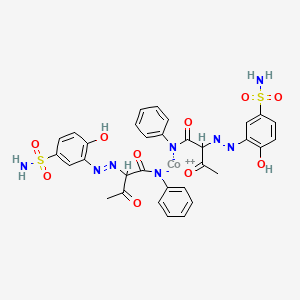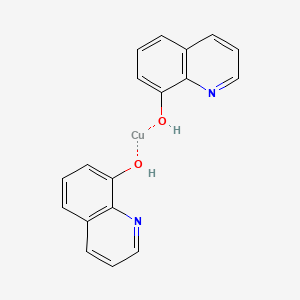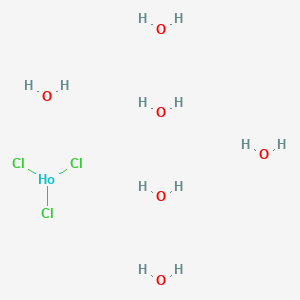
AMMONIUM COPPER(II) SULFATE HEXAHYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ammonium Copper(II) Sulfate Hexahydrate and its related compounds can be achieved through the slow evaporation of an aqueous solution technique. Mixed crystals of ammonium nickel-copper sulfate hexahydrate, for instance, demonstrate a high transmittance in the ultraviolet region, making them suitable for applications in UV light filters and sensors. The crystallographic parameters and the thermal stability of these compounds have been thoroughly studied to understand their behavior under various temperature conditions (Ghosh et al., 2018).
Molecular Structure Analysis
Various structural forms of ammonium copper sulfates have been synthesized under solvothermal conditions, exhibiting one-dimensional chain structures to three-dimensional open frameworks. These structures are crucial for understanding the compound's applications in different fields. For example, compounds with three-dimensional structures demonstrate open frameworks with channels, which can be significant for catalysis and ion exchange processes (Lin et al., 2008).
Chemical Reactions and Properties
The atmospheric corrosion of copper in the presence of ammonium sulfate particles reveals the formation of a Cu(NH3)2+ complex and the precipitation of basic copper sulfate under certain conditions. This process is vital for understanding the corrosion mechanism of copper materials in industrial applications (Lobnig et al., 2003).
Physical Properties Analysis
The thermal decomposition of ammonium copper(II) sulfate hexahydrate involves the loss of water molecules of crystallization, which is essential for applications that require high thermal stability. Understanding the kinetics of this decomposition process provides insights into the material's suitability for high-temperature applications (Ball, 1995).
Chemical Properties Analysis
The electrochemical behavior of copper in ammonium-based molten salts highlights the stability of copper ions and the conditions for electrodeposition of copper metal. This research is critical for developing electroplating and corrosion protection technologies (Murase et al., 2001).
Wissenschaftliche Forschungsanwendungen
Ammonium Copper(II) Sulfate Hexahydrate, also known as Ammonium Cupric Sulfate Hexahydrate, is a blue crystalline solid . It is soluble in water and is generally available in most volumes . It is produced to many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .
-
Analytical Chemistry : Compounds like Ammonium Copper(II) Sulfate Hexahydrate are often used as reagents in analytical chemistry . They can participate in various chemical reactions, allowing scientists to detect, quantify, or study other substances.
-
Synthesis of Polymers : In the field of polymer science, such compounds can be used in the synthesis of polymers . They can act as catalysts, accelerating the chemical reactions that link monomers into polymers.
-
Photography : Some inorganic salts are used in photography . They can react with light to produce a visible image on photographic film or paper.
-
Agriculture : As a compound available in Food, Agricultural and Pharmaceutical Grade , it might be used in agricultural applications, perhaps as a micronutrient in fertilizers.
-
Pharmaceuticals : Given its availability in Pharmaceutical Grade , it could potentially be used in the manufacture of certain pharmaceutical products.
-
Materials Science : In the field of materials science, such compounds can be used in the creation of new materials .
-
Analytical Chemistry : Compounds like Ammonium Copper(II) Sulfate Hexahydrate are often used as reagents in analytical chemistry . They can participate in various chemical reactions, allowing scientists to detect, quantify, or study other substances.
-
Synthesis of Polymers : In the field of polymer science, such compounds can be used in the synthesis of polymers . They can act as catalysts, accelerating the chemical reactions that link monomers into polymers.
-
Photography : Some inorganic salts are used in photography . They can react with light to produce a visible image on photographic film or paper.
-
Agriculture : As a compound available in Food, Agricultural and Pharmaceutical Grade , it might be used in agricultural applications, perhaps as a micronutrient in fertilizers.
-
Pharmaceuticals : Given its availability in Pharmaceutical Grade , it could potentially be used in the manufacture of certain pharmaceutical products.
-
Materials Science : In the field of materials science, such compounds can be used in the creation of new materials .
Safety And Hazards
Eigenschaften
CAS-Nummer |
13587-26-3 |
|---|---|
Produktname |
AMMONIUM COPPER(II) SULFATE HEXAHYDRATE |
Molekularformel |
CuH20N2O14S2 |
Molekulargewicht |
399.84 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



